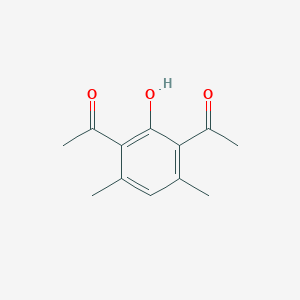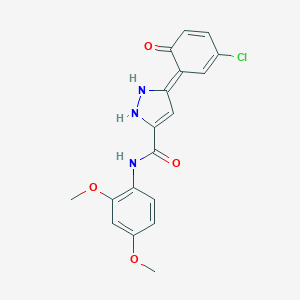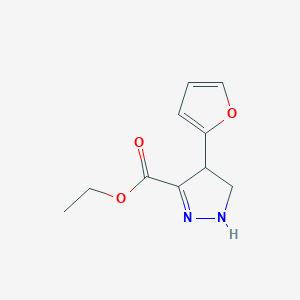
3-bromo-N-(2-fluorophenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(2-fluorophenyl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential use as a pharmaceutical agent. This compound is also known as BFB, and it belongs to the class of sulfonamide compounds.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(2-fluorophenyl)benzenesulfonamide is not fully understood. It has been suggested that it may act by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. It has also been shown to have an effect on the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects
Studies have shown that 3-bromo-N-(2-fluorophenyl)benzenesulfonamide has a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. In addition, it has been shown to have an effect on the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-N-(2-fluorophenyl)benzenesulfonamide in lab experiments is its potential use as a pharmaceutical agent. It has been shown to have anticancer properties and has been tested against various cancer cell lines. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
One limitation of using 3-bromo-N-(2-fluorophenyl)benzenesulfonamide in lab experiments is its potential toxicity. It has been shown to have toxic effects on certain cell lines, and further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of 3-bromo-N-(2-fluorophenyl)benzenesulfonamide. One direction is to further investigate its potential use as a pharmaceutical agent. This includes studying its efficacy and safety in animal models and eventually in humans. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate its mechanism of action and to identify other potential therapeutic targets.
Métodos De Síntesis
The synthesis of 3-bromo-N-(2-fluorophenyl)benzenesulfonamide involves the reaction of 2-fluoroaniline with 3-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization.
Aplicaciones Científicas De Investigación
3-bromo-N-(2-fluorophenyl)benzenesulfonamide has been studied for its potential use as a pharmaceutical agent. It has been shown to have anticancer properties and has been tested against various cancer cell lines. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Nombre del producto |
3-bromo-N-(2-fluorophenyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C12H9BrFNO2S |
Peso molecular |
330.17 g/mol |
Nombre IUPAC |
3-bromo-N-(2-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9BrFNO2S/c13-9-4-3-5-10(8-9)18(16,17)15-12-7-2-1-6-11(12)14/h1-8,15H |
Clave InChI |
BLMFBXIKMNYKKF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)F |
SMILES canónico |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B265660.png)
![N-(4-acetylphenyl)-2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B265661.png)
![2-{[3-cyano-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B265664.png)
![(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B265671.png)


![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[(4-methylphenyl)methyl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B265687.png)

![4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B265693.png)

![N-tert-butyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B265696.png)
![2-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B265698.png)

![6H-indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone](/img/structure/B265704.png)